

Delcasertib left ventricular ejection fraction outcomes

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Compound Focus: Delcasertib

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PROTECTION AMI Trial: Delcasertib Efficacy Outcomes

Outcome Measure	Results by Treatment Group	Statistical Significance (vs. Placebo)
Primary Endpoint: Infarct Size (CK-MB AUC, median ng·h/mL)	Placebo: 5,156 Delcasertib 50 mg/h: 5,043 Delcasertib 150 mg/h: 4,419 Delcasertib 450 mg/h: 5,253	No significant difference [1] [2]
Secondary Endpoint: LVEF at 3 Months (% of patients with LVEF \geq 30%)	Placebo: 8.6% Delcasertib 50 mg/h: 5.1% Delcasertib 150 mg/h: 7.3% Delcasertib 450 mg/h: 9.0%	No significant difference [3]
Secondary Endpoint: ST-Segment Recovery (AUC on ECG)	No appreciable difference across all dose groups No significant difference [1] [3]	
Clinical Endpoints (Death, Heart Failure, Serious Arrhythmias)	No differences between treatment groups No significant difference [1]	

Experimental Protocol of the PROTECTION AMI Trial

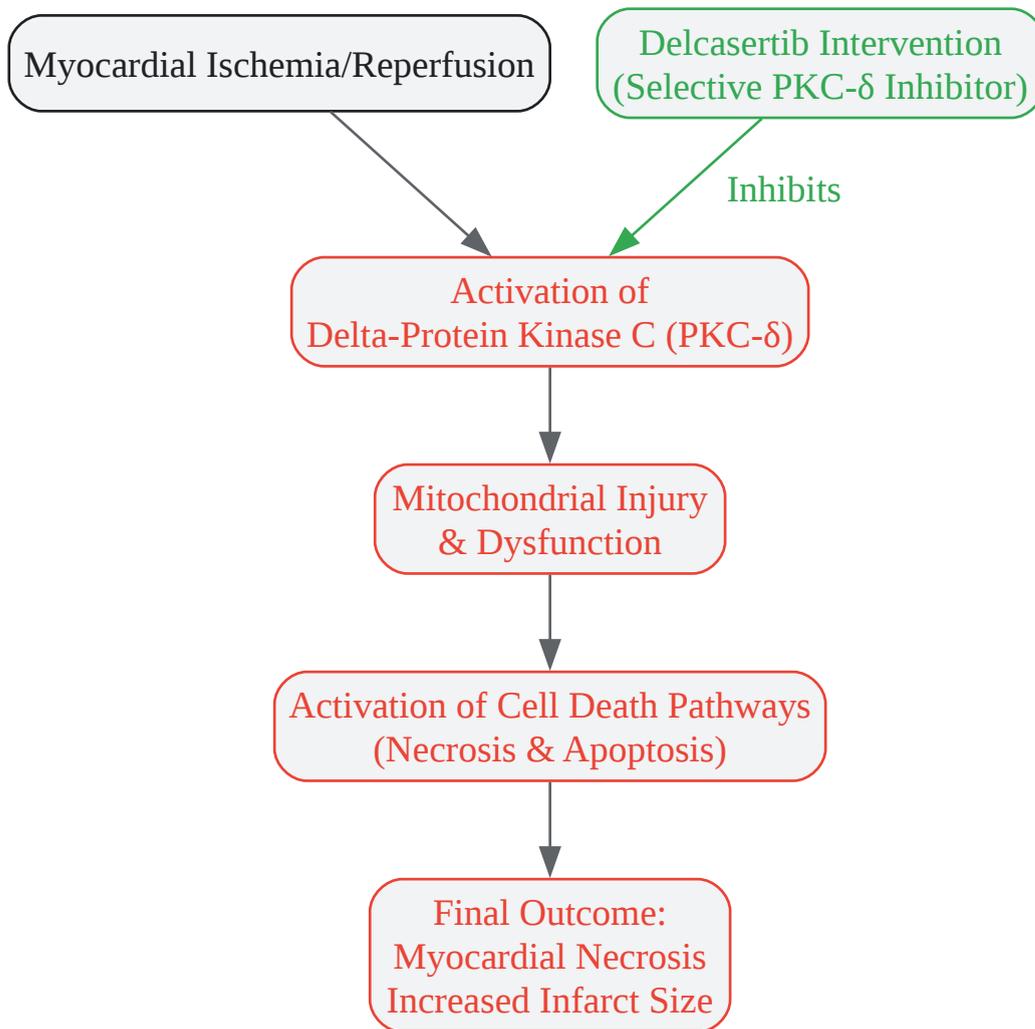
The data in the table above were generated through the following rigorous clinical trial methodology [1] [4] [3]:

- Study Design:** Multicenter, double-blind, randomized, placebo-controlled trial (Phase IIb).

- **Patient Population:** 1,176 patients presenting within 6 hours of symptom onset and undergoing primary PCI for acute STEMI. The primary analysis cohort consisted of 911 patients with anterior STEMI.
- **Intervention:** Patients were randomized to receive either a placebo or one of three doses of **Delcaserlib** (50, 150, or 450 mg/h) administered via intravenous infusion. The infusion was initiated before the PCI procedure and continued for approximately 2.5 hours.
- **Primary Efficacy Endpoint:** Infarct size, quantified by the area under the curve (AUC) for creatine kinase MB fraction.
- **Secondary Endpoints:**
 - Infarct size measured by other biomarkers (e.g., troponin-I).
 - Electrocardiographic (ECG) ST-segment recovery.
 - Left ventricular ejection fraction (LVEF) assessed at the 3-month follow-up.
 - A composite of adjudicated clinical endpoints (death, heart failure, or serious ventricular arrhythmias).
- **Key Limitation:** The field of reperfusion injury prevention has been challenging, with many promising agents failing in large clinical trials despite success in animal models [3].

Mechanism of Action and Rationale

The experimental rationale for using **Delcaserlib** was based on its targeted mechanism of action within the PKC signaling pathway.



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- **Target:** **Delcasertib** is a selective inhibitor of the delta-protein kinase C (PKC- δ) isozyme [5] [6].
- **Rationale:** During a heart attack, blocked blood flow (ischemia) followed by restoration (reperfusion) can activate PKC- δ . Preclinical studies suggested that activated PKC- δ plays a key damaging role by migrating to mitochondria and triggering cell death pathways (both necrosis and apoptosis), leading to increased infarct size [7] [6].
- **Drug Composition:** **Delcasertib** is a peptide agent that combines a cargo peptide derived from PKC- δ (which inhibits its translocation) with a cell-penetrating peptide (from HIV TAT protein) for intracellular delivery [6].
- **Expected Outcome:** By inhibiting PKC- δ , **Delcasertib** was expected to protect mitochondria, reduce cell death, and thereby limit infarct size, which was hypothesized to subsequently preserve left ventricular function (LVEF) [6].

Interpretation and Research Context

The failure of **Delcasertib** in the PROTECTION AMI trial highlights the translational challenge in cardioprotection. Despite a strong mechanistic rationale and positive preclinical data, inhibiting PKC- δ at the time of reperfusion in a contemporary clinical setting did not translate to measurable benefits in reducing infarct size or improving LVEF [1] [3]. Consequently, further development of **Delcasertib** for acute myocardial infarction was halted [3].

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